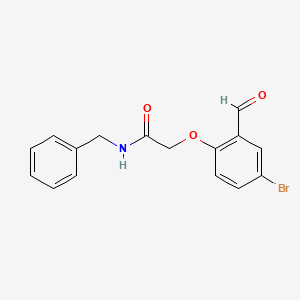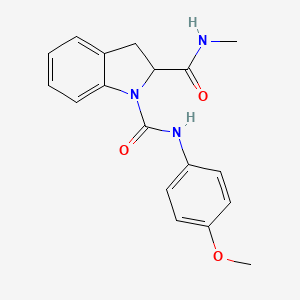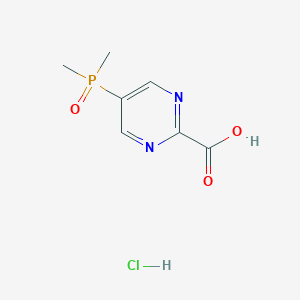
5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in biological systems as they are part of the structure of nucleotides, the basic building blocks of DNA and RNA. The presence of the dimethylphosphoryl group and carboxylic acid functionality suggests potential reactivity and utility in chemical synthesis, as well as possible biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-(2-haloethyl)pyrimidine derivatives involves the introduction of halogen atoms into the C-5 side chain by reacting 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride . Similarly, the synthesis of 5-pyrimidylboronic acid derivatives is achieved through lithium-halogen exchange reactions followed by reaction with triisopropylborate . These methods demonstrate the versatility of pyrimidine chemistry and the ability to introduce various functional groups, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of an intermediate in the synthesis of 5-(2-haloethyl)pyrimidines was determined by X-ray crystal structure analysis, revealing a molecule that deviates slightly from planarity and forms one-dimensional chains through hydrogen bonding . The crystal structures of other pyrimidine derivatives, such as 4,6-bis(5-pyrimidyl)pyrimidine and 4,6-bis(2-methoxy-5-pyridyl)pyrimidine, have also been reported, providing insights into the orientation of substituents and the overall geometry of the molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, Suzuki cross-coupling reactions have been employed to yield heteroarylpyrimidines, demonstrating the potential for creating complex aromatic systems . Additionally, reactions with dinucleophiles have been used to synthesize substituted 5-pyrimidinecarboxylates, which can be hydrolyzed and converted into pyrimidinamines and other derivatives . These reactions highlight the reactivity of the pyrimidine ring and its ability to form diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the ring. For example, the introduction of halogen atoms can influence the compound's reactivity and interactions with other molecules, as seen in the formation of hydrogen-bonded chains and cage-like structures in cocrystals . The presence of a dimethylphosphoryl group and carboxylic acid in this compound would likely contribute to its solubility, acidity, and potential for forming salts and esters. These properties are crucial for the compound's application in chemical synthesis and possibly in pharmaceuticals, where solubility and reactivity play a significant role in drug design and delivery.
科学的研究の応用
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives have garnered attention for their diverse applications in medicinal chemistry and drug development, including antiviral, anticancer, and antimicrobial activities. For instance, the synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates showcases the interest in modifying pyrimidine rings to explore biological activity and therapeutic potential (Dorigo et al., 1996). These compounds have been tested in various biological assays, revealing their potential as cardiotonic agents, further emphasizing the relevance of pyrimidine modifications in developing new therapeutics.
特性
IUPAC Name |
5-dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2O3P.ClH/c1-13(2,12)5-3-8-6(7(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNZUUEULHTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(N=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)
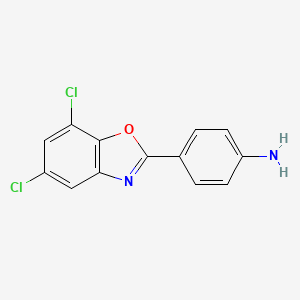

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2517764.png)
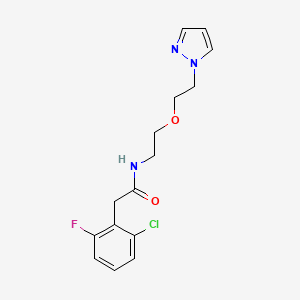
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)
![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)
